Cas no 2640889-41-2 (2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2640889-41-2x500.png)
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- AKOS040731131
- 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile
- 2640889-41-2
- F6792-2321
-
- インチ: 1S/C17H19N7/c1-12-20-15-4-2-3-14(15)16(21-12)23-7-9-24(10-8-23)17-19-6-5-13(11-18)22-17/h5-6H,2-4,7-10H2,1H3
- InChIKey: XDVUVXWEKDYULB-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3=C(CCC3)N=C(C)N=2)CCN(C2N=CC=C(C#N)N=2)CC1
計算された属性
- せいみつぶんしりょう: 321.17019364g/mol
- どういたいしつりょう: 321.17019364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 81.8Ų
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6792-2321-2μmol |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-40mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6792-2321-4mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6792-2321-5μmol |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-20mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-20μmol |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-25mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-10μmol |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-10mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6792-2321-15mg |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile |
2640889-41-2 | 15mg |
$133.5 | 2023-09-07 |
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
4. Book reviews
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrileに関する追加情報
Introduction to 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile and Its Significance in Modern Pharmaceutical Research
The compound with the CAS number 2640889-41-2, specifically named as 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile, represents a fascinating molecule in the realm of pharmaceutical chemistry. This compound has garnered significant attention due to its unique structural features and potential therapeutic applications. The intricate scaffold of this molecule, featuring a pyrimidine core linked to a piperazine moiety, makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate heterocyclic structures, particularly those derived from pyrimidine and piperazine frameworks. These structures are favored for their ability to interact with biological targets in a highly specific manner, making them ideal for the design of novel therapeutics. The presence of the 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl substituent in the compound adds an additional layer of complexity, which may contribute to its binding affinity and selectivity towards certain biological receptors.
One of the most compelling aspects of this compound is its potential role in addressing various therapeutic challenges. Current research indicates that molecules with similar structural motifs have shown promise in inhibiting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The carbonitrile group at the 4-position of the pyrimidine ring is particularly noteworthy, as it often enhances metabolic stability and bioavailability, which are critical factors in drug design.
Recent studies have highlighted the importance of optimizing drug-like properties through structural modifications. The compound 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile exemplifies this principle by incorporating multiple functional groups that can be fine-tuned to improve pharmacokinetic profiles. For instance, the piperazine ring is known for its ability to modulate receptor activity by serving as a hydrogen bond acceptor or donor, which can be leveraged to enhance binding interactions.
The cyclopentane ring fused with the pyrimidine moiety in this compound also contributes to its overall pharmacological profile. Such fused rings are often found in biologically active molecules due to their ability to rigidify the structure and improve binding affinity. Additionally, the 2-methyl substituent may play a role in modulating solubility and metabolic stability, further enhancing the compound's potential as a lead molecule.
In the context of modern drug discovery, computational methods have become indispensable tools for predicting and optimizing molecular properties. Advanced computational techniques such as molecular docking and virtual screening have been employed to evaluate the binding interactions of this compound with various biological targets. Preliminary findings suggest that it may exhibit significant affinity for certain protein kinases and transcription factors, which are implicated in various disease pathways.
The synthesis of this compound represents a testament to the advancements in synthetic chemistry over recent decades. The multi-step synthesis involves careful regioselective functionalization and coupling reactions, which highlight the expertise required to produce complex molecules like this one. The successful synthesis not only demonstrates the feasibility of producing such compounds but also opens up avenues for further derivatization and optimization.
One area of particular interest is the potential application of this compound in oncology research. Protein kinases are known to play a pivotal role in cancer progression, making them attractive targets for therapeutic intervention. By designing molecules that selectively inhibit these kinases, researchers aim to develop treatments that disrupt cancer cell signaling pathways without affecting normal cellular processes. The structural features of 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile make it a promising candidate for such applications.
Furthermore, the compound's potential extends beyond oncology. Emerging evidence suggests that it may also have applications in treating inflammatory diseases and neurological disorders. The ability of piperazine derivatives to modulate neurotransmitter activity has been well-documented, making them valuable candidates for drugs targeting central nervous system disorders. Additionally, the pyrimidine core is known for its anti-inflammatory properties, further broadening the therapeutic scope of this molecule.
The development of novel therapeutics requires not only innovative molecular design but also rigorous testing to ensure safety and efficacy. Preclinical studies are essential for evaluating the pharmacological properties of new compounds before they can be considered for clinical trials. These studies often involve assessing toxicity profiles, pharmacokinetic parameters, and interaction with biological targets. The preliminary data on 2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile suggest that it may possess favorable properties for further development.
In conclusion,2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-y}l)piperazin-l -yI)p y rim id ine - 4 - car bon i tr i ne (CAS no 2640889 - 41 - 2) stands out as a structurally complex and pharmacologically intriguing molecule with significant potential in modern pharmaceutical research. Its unique combination of heterocyclic moieties and functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As research continues to uncover new therapeutic applications for such compounds,CAS no 2640889 - 41 - 2 will undoubtedly play an important role in shaping future treatment strategies.
2640889-41-2 (2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine-4-carbonitrile) 関連製品
- 84713-20-2(Benzyl vinylcarbamate)
- 2229281-12-1(3-bromo-2-{1-(methylamino)cyclopropylmethyl}phenol)
- 51070-55-4(3-(methylamino)-1λ?-thiolane-1,1-dione)
- 1449131-16-1((R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride)
- 89770-39-8(6-Chloro-4-methylcinnoline)
- 863443-93-0(3-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(2-ethylphenyl)benzamide)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 2034341-16-5(3-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide)
- 745074-60-6(Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)
- 1823809-82-0(2-(2-Bromo-5-chlorophenyl)butanoic acid)




